N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Recent studies have demonstrated innovative approaches to synthesizing derivatives of chromene compounds, which include N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. For instance, Kornev et al. (2019) explored reactions of chromone-3-carboxamides with cyanothioacetamide, yielding new compounds with potential for further biological evaluation (Kornev, Tishin, & Sosnovskikh, 2019). Another study focused on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, showcasing a series of new compounds and their characterization, indicating the versatility of chromene derivatives in synthetic organic chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).
Biological Activities
The investigation into the biological activities of chromene derivatives has been a significant aspect of their scientific applications. Singh et al. (2009) synthesized and characterized complexes of Co(II) with Schiff bases derived from thiophene, revealing antimicrobial activities higher than that of the free ligand, suggesting potential bioinorganic relevance (Singh, Das, & Dhakarey, 2009). Furthermore, Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, conducting antimicrobial analysis and toxicity studies to assess their potential as drug candidates (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Molecular Docking and Antimicrobial Evaluation
Research has also extended into molecular docking studies to predict the mode of action of synthesized compounds. Spoorthy et al. (2021) conducted docking studies and antimicrobial evaluation of synthesized derivatives, further demonstrating the potential of chromene compounds in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Environmental and Electrochemical Applications
Studies have also looked into the environmental and electrochemical applications of chromene derivatives. Hu et al. (2013) explored the electrochemical and electrochromic properties of novel donor–acceptor type monomers derived from carbazole and thiophene, indicating the versatility of chromene derivatives beyond biological applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-12-7-15(21-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-22-9-10/h1-7,9,13,19H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGJTLRULRAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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